Hexaphenyldistannane
Description
Significance of Organotin Compounds in Contemporary Chemical Research
Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. wikipedia.org Their diverse applications have made them a cornerstone of modern chemical research and industry. researchgate.netlupinepublishers.com Historically, they have been widely used as PVC stabilizers, catalysts in polymer chemistry, and as biocides. wikipedia.orglupinepublishers.comtaylorandfrancis.com The industrial preparation of organotin compounds often involves the alkylation of tin(IV) chloride with organo-magnesium or -aluminum compounds. researchgate.netlupinepublishers.com
In contemporary research, organotin compounds are pivotal in organic synthesis. The Stille reaction, a palladium-catalyzed cross-coupling reaction, utilizes organostannanes to form new carbon-carbon bonds, a process of fundamental importance in the synthesis of complex organic molecules. wikipedia.org Furthermore, organotin hydrides are extensively used in radical chemistry for reactions such as radical cyclizations and deoxygenations. wikipedia.org The study of organotin compounds, including their structure, bonding, and reactivity, continues to contribute to the fundamental understanding of organometallic chemistry. wikipedia.orglupinepublishers.com
Historical Context and Evolution of Hexaphenyldistannane Studies
The history of organotin chemistry dates back to 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org The synthesis of this compound itself was a significant milestone. Early methods for preparing distannanes often involved the reaction of organometallic compounds with tin halides. thieme-connect.de Gilman and Rosenberg's pioneering synthesis of this compound utilized triphenylstannane. thieme-connect.de
A key characteristic of this compound that has long been recognized is its strong absorption maximum in its electronic spectrum, which is attributed to the Sn-Sn bond. researchgate.net This property has made it a subject of spectroscopic studies. The compound's crystals have been noted to be thermochromic. The evolution of analytical techniques, such as X-ray crystallography, has allowed for detailed structural elucidation of this compound and its derivatives, revealing information about bond lengths and angles. researchgate.netresearchgate.net For instance, the Sn-Sn bond length in this compound has been determined to be approximately 2.76 Å.
Academic Research Objectives and Scope for this compound
The academic interest in this compound is multifaceted, aiming to elucidate fundamental chemical principles, advance synthetic methodologies, and unravel complex reactivity and mechanistic pathways. scribbr.com
This compound serves as a model compound for studying the nature of the metal-metal bond. The Sn-Sn bond in this molecule is a key feature, and its electronic and spectroscopic properties have been a subject of investigation. researchgate.net The thermochromic behavior of some organotin polymers, which is a reversible color change with temperature, is associated with changes in the electronic absorption maximum (λmax) and phase transitions. researchgate.net While this compound itself is known for its strong UV absorption due to the Sn-Sn bond, related peralkylated distannanes exhibit this thermochromism more visibly. researchgate.netresearchgate.net The study of such phenomena in this compound and related compounds contributes to a deeper understanding of electron delocalization and conformational changes in catenated metal systems. womengovtcollegevisakha.ac.in
This compound has been instrumental in the development of new synthetic methods. One of its key applications is as a source of triphenyltin (B1233371) radicals upon photolysis. caltech.edursc.orgcaltech.edu These radicals can be used to initiate a variety of organic reactions. For instance, they have been employed in the dechlorination of certain organic molecules. caltech.educaltech.edu The generation of stannyl (B1234572) radicals from the photolysis of this compound has been utilized in radical cyclization reactions where the use of tin hydrides is not feasible due to their high reactivity as radical scavengers. rsc.org
Understanding the reactivity of this compound and the mechanisms of its reactions is a central research objective. The compound undergoes various reactions, including cleavage of the Sn-Sn bond and reactions with electrophiles. womengovtcollegevisakha.ac.inacs.org The photolysis of this compound to generate triphenyltin radicals is a well-studied process. royalsocietypublishing.org These radicals can then participate in a range of reactions, including abstraction of halogen atoms from organic halides. rsc.org
The reaction of this compound with electrophiles can lead to the cleavage of either the Sn-Sn bond or the Sn-C bonds, depending on the nature of the electrophile and the reaction conditions. womengovtcollegevisakha.ac.inuleth.casavemyexams.comlibretexts.org For example, reaction with perfluoroalkylsulfonic acids can result in the cleavage of two Sn-Ph bonds. womengovtcollegevisakha.ac.in Detailed mechanistic studies, often employing techniques like kinetic analysis and product identification, are crucial for understanding the intricate pathways of these reactions. nih.govresearchgate.net
Data Tables
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | (C₆H₅)₆Sn₂ | |
| Melting Point | ~230-232 °C | rsc.org |
| Sn-Sn Bond Length | ~2.76 Å | |
| Key Spectroscopic Feature | Strong UV absorption due to Sn-Sn bond | researchgate.net |
Table 2: Applications of this compound in Synthesis
| Application | Reaction Type | Role of this compound |
| Dechlorination | Radical Reaction | Source of triphenyltin radicals via photolysis |
| Radical Cyclization | Radical Reaction | Initiator for radical formation |
Structure
2D Structure
Properties
InChI |
InChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPQJVJCJITJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064-10-4 | |
| Record name | 1,1,1,2,2,2-Hexaphenyldistannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1064-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Hexaphenyldistannane
Established Synthetic Routes to Hexaphenyldistannane
Reductive Sn-Sn Coupling Approaches
The synthesis of this compound via reductive coupling of triphenyltin (B1233371) halides is a foundational method. This approach, often categorized under Wurtz-type reactions, involves the use of a reducing agent, typically an alkali metal like sodium, to facilitate the formation of the Sn-Sn bond. core.ac.ukjkchemical.comwikipedia.orgjk-sci.comfiveable.me The reaction is generally carried out by treating two equivalents of an alkyl or aryl halide with sodium metal. wikipedia.org While the classical Wurtz reaction can suffer from low yields due to side reactions, modifications using finely dispersed sodium can improve the outcome. jkchemical.com The reactivity of the halide in these couplings follows the order I > Br > Cl. jkchemical.com
Another significant reductive coupling method involves the reaction of triphenyltin chloride with metallic calcium. This reaction, however, can be complicated by the intermolecular migration of phenyl substituents. rsc.org The reduction of tin halides, oxides, or sulfides with various reducing agents represents a general pathway to distannanes, including this compound. thieme-connect.de For instance, this compound was first synthesized in 1920 through the reduction of triphenyltin bromide. researchgate.net
| Starting Material | Reducing Agent | Product | Yield (%) | Reference |
| Triphenyltin Halide | Sodium Metal | This compound | Variable | wikipedia.org |
| Triphenyltin Bromide | Not Specified | This compound | Not Specified | researchgate.net |
| Triphenyltin Chloride | Metallic Calcium | This compound | Complicated by side reactions | rsc.org |
Synthesis Utilizing Organometallic Reagents
The use of organometallic reagents provides a versatile route to this compound. A key strategy involves the reaction of a metalated tin species with a tin halide. thieme-connect.de The pioneering synthesis by Gilman and Rosenberg utilized the reaction of triphenylstannyllithium with iodotriphenylstannane. thieme-connect.de This method is particularly useful for creating unsymmetrically substituted distannanes. thieme-connect.de
Grignard reagents, which are organomagnesium halides, are also instrumental in organometallic synthesis. fiveable.melibretexts.org They are prepared by reacting an alkyl or aryl halide with magnesium metal. fiveable.melibretexts.org The reaction of triphenyltin chloride with a Grignard reagent, such as that prepared from 1-bromo-2-tert-butyl-4,5,6-trimethylbenzene and magnesium in THF, can lead to the formation of hexasubstituted distannanes. thieme-connect.de In some cases, the Grignard reagent can act as a reducing agent. thieme-connect.com
Organocuprates, also known as Gilman reagents, are another class of organometallic compounds used in synthesis. masterorganicchemistry.comlibretexts.org These are typically formed from the reaction of an organolithium reagent with a copper(I) salt. masterorganicchemistry.com While their direct application in the primary synthesis of this compound is less commonly detailed, their role in related coupling reactions is significant. libretexts.org
| Reactant 1 | Reactant 2 | Product | Reference |
| Triphenylstannyllithium | Iodotriphenylstannane | This compound | thieme-connect.de |
| Triphenyltin Chloride | Grignard Reagent | Hexasubstituted Distannane | thieme-connect.de |
Formation as a By-product via Tin Hydride Elimination
This compound is frequently observed as a by-product in reactions involving triphenyltin hydride. researchgate.net The elimination of a hydrogen radical (H•) from tin hydrides can lead to the formation of Sn-Sn bonds. researchgate.net For example, during the investigation of triphenyltin hydride as a source of H• radicals, single crystals of this compound were isolated from the reaction mixture. researchgate.net
Photochemical reactions can also induce the formation of this compound. Irradiation of (E)-cinnamyl(triphenyl)stannane in benzene (B151609) resulted in the production of a small amount of this compound, indicating homolytic cleavage of the (cinnamyl)C–Sn bond. The self-coupling of the resulting triphenyltin radicals yields this compound. Similarly, photolysis of hexaphenylditin itself can be used to generate stannyl (B1234572) radicals for other reactions. rsc.org
In reactions involving the decomposition of certain organotin complexes, such as (CO)3(dppe)M(H)SnPh3 (where M is a transition metal), in benzene solution at room temperature, this compound is formed as one of the products. researchgate.net
Advanced Strategies in this compound Synthesis
Control of Reaction Conditions for Targeted Synthesis
The successful synthesis of a desired chemical compound is highly dependent on the precise control of reaction conditions. mt.comgithub.io Factors such as temperature, pressure, agitation rate, and the rate of addition of reagents are crucial for maximizing the yield of the target molecule and minimizing the formation of by-products. mt.com For instance, in many chemical syntheses, adjusting the temperature can shift the reaction equilibrium and influence the reaction rate. github.io
In the context of this compound synthesis, controlling the reaction environment is key to achieving a high yield. mdpi.com The purity of reactants and the choice of catalysts also play a significant role. mt.com While specific data on the optimization of every parameter for this compound synthesis is not always detailed in general literature, the principles of kinetic and thermodynamic control are universally applicable. github.io Kinetic control focuses on the reaction rates to favor one product, while thermodynamic control adjusts conditions to ensure the desired product is the most stable and therefore predominant at equilibrium. github.io
| Parameter | Influence on Synthesis | General Reference |
| Temperature | Affects reaction rate and equilibrium position | github.io |
| Pressure | Can influence reactions involving gases | github.io |
| Reactant Purity | Key to reproducible and successful reactions | mt.com |
| Catalyst | Can accelerate specific reaction pathways | wikipedia.org |
Influence of Solvent Systems on Synthetic Outcomes
The choice of solvent can significantly impact the outcome of a chemical synthesis, influencing reaction kinetics, thermodynamics, and product selectivity. beilstein-journals.orgajms.iq In the synthesis of this compound and related organotin compounds, the solvent system is a critical parameter. For Wurtz-type couplings, unreactive polar aprotic solvents such as diethyl ether, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used because the reagents are sensitive to protic solvents like water. wikipedia.orglibretexts.org
The crystallization of this compound can also be influenced by the solvent, leading to the formation of different crystal structures or solvates. researchgate.net It has been shown that this compound can be crystallized from various solvents including m-xylene, diethyl ether, and chloroform. researchgate.net The inclusion of solvent molecules into the crystal lattice can lead to different polymorphic forms, which can affect the physicochemical properties of the solid compound. researchgate.net For example, a tetrahydrofuran solvate of this compound has been structurally characterized. researchgate.net The choice of solvent can also affect the chemical shifts observed in NMR spectroscopy, which is a key analytical technique for characterization. researchcommons.org
| Solvent | Role in Synthesis/Crystallization | Reference |
| Diethyl Ether | Common solvent for Grignard and Wurtz reactions | wikipedia.orglibretexts.org |
| Tetrahydrofuran (THF) | Used in the synthesis with Grignard reagents and for crystallization | thieme-connect.deresearchgate.net |
| m-Xylene | Used for crystallization of this compound | researchgate.net |
| Chloroform | Used for crystallization of this compound | researchgate.net |
Emerging Methodologies in Organotin Chemistry
Recent advancements in synthetic chemistry have introduced novel methodologies for the formation of organometallic compounds, including those of tin. These emerging techniques, encompassing photochemical, electrochemical, and catalytic approaches, offer alternative pathways that can provide improved selectivity, milder reaction conditions, and unique reactivity patterns compared to traditional methods. This section explores these modern strategies as they apply to the synthesis of organotin compounds, with a specific focus on the formation of the tin-tin bond found in this compound.
Photochemical Approaches to Sn-Sn Bond Formation
Photochemical synthesis leverages light energy to initiate chemical reactions, often by generating highly reactive intermediates such as radicals. numberanalytics.com In organotin chemistry, photochemistry is particularly relevant to the dynamics of the Sn-Sn bond. The bond in hexa-substituted distannanes, including this compound, is susceptible to homolytic cleavage upon ultraviolet (UV) irradiation, yielding two triorganostannyl radicals (R₃Sn•). ias.ac.incdnsciencepub.com
Direct photolysis of distannanes typically requires short-wave UV light. ias.ac.in However, this high-energy irradiation can lead to a variety of side reactions and the formation of polymeric tin species, which complicates the desired synthetic outcomes. ias.ac.in An alternative and more controlled method is sensitized photolysis, which uses a triplet sensitizer (B1316253) to absorb the light energy and transfer it to the distannane molecule, inducing the Sn-Sn bond cleavage under milder, long-wave UV irradiation (300-350 nm). ias.ac.in
The photochemical cleavage of this compound is a well-utilized method for generating triphenylstannyl radicals for use in subsequent organic reactions, such as radical cyclizations. thieme-connect.com While the primary application discussed in the literature is the photochemical cleavage of the Sn-Sn bond, the reverse reaction—the dimerization of photochemically generated stannyl radicals—represents a potential pathway for its formation. The formation of the Sn-Sn bond is a key step in the photolytic behavior of related compounds like hexaethylditin. cdnsciencepub.com
Research has established the absorption characteristics of these compounds, which is a prerequisite for photochemical reactivity. Hexaphenylditin, for instance, exhibits an absorption maximum at 247 mμ, which is associated with the Sn-Sn bond system. cdnsciencepub.com The energy absorbed by the molecule at these wavelengths significantly exceeds the dissociation energy of the Sn-Sn bond, facilitating its cleavage. ias.ac.in
| Compound/System | Irradiation Conditions | Intermediates/Products | Research Finding |
| Hexa-n-butyldistannane | Direct photolysis (shortwave UV) | Multitude of side products (polystannanes, R₄Sn, elemental Sn) | Direct photolysis is unselective and leads to undesirable byproducts. ias.ac.in |
| Hexa-n-butyldistannane | Sensitized photolysis (longwave UV, 300-350 nm) | Tri-n-butylstannyl radicals (Bu₃Sn•) | Sensitized photolysis provides a cleaner source of stannyl radicals for synthetic applications. ias.ac.in |
| Hexaethylditin | UV irradiation | Homolytic fission of Sn-Sn and Sn-C bonds | The photolytic behavior involves the rupture of the Sn-Sn bond to form radicals. cdnsciencepub.com |
| Hexamethylditin | UV irradiation | Trimethyltin radicals ((CH₃)₃Sn•) | An absorption maximum below 210 nm suggests that (CH₃)₃Sn• radicals can be formed under UV irradiation. cdnsciencepub.com |
Electrochemical Methodologies for Organotin Compound Synthesis
Electrochemical synthesis utilizes electrical current to drive chemical reactions, offering a green and highly controllable alternative to conventional synthesis. primescholars.com This approach can be applied to the synthesis of organotin compounds through the reduction of suitable precursors at a cathode. For this compound, the synthesis can be envisioned as a reductive dimerization of a triphenyltin precursor, such as triphenyltin chloride (Ph₃SnCl).
In this process, the triphenyltin species would be reduced at the electrode surface, likely forming a triphenylstannyl radical (Ph₃Sn•) or a triphenylstannyl anion ([Ph₃Sn]⁻). These reactive intermediates would then rapidly dimerize in the solution to form the stable Sn-Sn bond of this compound. This type of reductive coupling is analogous to the electrochemical pinacolization of aldehydes and ketones.
Studies involving the electrochemical behavior of various organotin(IV) complexes using cyclic voltammetry have shown that these compounds undergo irreversible reductions. nih.gov The potential at which this reduction occurs is dependent on the organic groups attached to the tin atom. While these studies were often aimed at understanding structure-activity relationships for other applications, they provide fundamental data on the reduction potentials of organotin species, which is crucial for designing targeted electrosyntheses. nih.govrsc.org For instance, the ease of reduction has been correlated with structural rearrangements in the molecule following the electron transfer. nih.gov
| Compound | Reduction Peak Potential (Epc vs. Ag/AgCl) | Electrochemical Behavior | Reference |
| [Me₂Sn(L)₂] | -1.54 V | Irreversible reduction | nih.gov |
| [Et₂Sn(L)₂] | -1.51 V | Irreversible reduction | nih.gov |
| [ⁿBu₂Sn(L)₂] | -1.43 V | Irreversible reduction | nih.gov |
| [Ph₂Sn(L)₂] | -1.37 V | Irreversible reduction | nih.gov |
| L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylato |
Catalytic Strategies in Organotin Chemistry
Catalytic methods are a cornerstone of modern synthetic chemistry, enabling efficient and selective transformations. rsc.org In organotin chemistry, catalysis is most prominently used for the formation of carbon-tin (C-Sn) bonds and in cross-coupling reactions where organostannanes are key reagents, such as the Stille reaction. wikipedia.orguobabylon.edu.iq However, direct catalytic strategies for the specific formation of tin-tin bonds, as in the synthesis of this compound, are not as well-established as stoichiometric reductive couplings.
The focus of catalysis in this area has been primarily on the synthesis of the triorganotin precursors required for subsequent reactions. For example, transition-metal-catalyzed hydrostannylation of alkynes and alkenes is a powerful method for creating C-Sn bonds. wikipedia.org More recently, novel catalytic pathways for C-Sn bond formation have been explored, such as the nickel-catalyzed stannylation of C-H bonds in fluorinated arenes and pyridines. acs.org This reaction represents an innovative approach to creating aryltin compounds, which are precursors to more complex structures.
| Reaction Type | Catalyst | Substrates | Product | Key Finding |
| C-H Stannylation | Nickel catalyst | Fluorinated arenes, vinyl stannanes | Aryl stannanes | A novel method for direct C-H to C-Sn bond conversion, avoiding C-F activation. acs.org |
| Hydrostannylation | (NHC)Cu-[FeCp(CO)₂] | Terminal alkynes, Bu₃SnH | α-vinylstannanes | A dual-catalyst system allows for controlled Markovnikov-selective hydrostannylation. researchgate.net |
| Stille Coupling | Palladium catalyst | Organotin compound, organic electrophile | New C-C bond | A cornerstone cross-coupling reaction in organic synthesis utilizing organostannanes. uobabylon.edu.iq |
Structural Elucidation and Solid State Characteristics of Hexaphenyldistannane
Crystallographic Investigations of Hexaphenyldistannane Polymorphs
The ability of this compound to crystallize in different forms without the inclusion of solvent molecules, a phenomenon known as polymorphism, has been well-documented. researchgate.net To date, two solvent-free polymorphs have been identified and structurally characterized: a monoclinic form and a triclinic form. researchgate.netresearchgate.net These polymorphs exhibit distinct crystal packing and, in some aspects, subtle differences in their molecular geometries.
The monoclinic polymorph of this compound was the first to be structurally elucidated. researchgate.net It crystallizes in the space group P21/c. researchgate.net A key feature of this structure is the presence of two crystallographically independent molecules within the asymmetric unit. researchgate.net This results in slight variations in the Sn-Sn bond lengths for each independent molecule. The average Sn-Sn bond distance in the monoclinic form is reported to be between 2.759(4) Å and 2.780(4) Å. researchgate.net The average C-Sn bond distance in this polymorph is approximately 2.18 Å. researchgate.net
Table 1: Crystallographic Data for the Monoclinic Polymorph of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Independent Molecules | 2 |
| Average Sn-Sn Distance | 2.759(4) Å and 2.780(4) Å researchgate.net |
| Average C-Sn Distance | 2.18 Å researchgate.net |
This table presents a summary of the key crystallographic parameters for the monoclinic polymorph of this compound.
A second, triclinic polymorph of this compound has also been identified. researchgate.net This form crystallizes in the space group P-1. researchgate.netresearchgate.net Unlike the monoclinic form, the triclinic structure contains only one independent molecule in the asymmetric unit. The Sn-Sn bond distance in the triclinic polymorph is 2.7635(14) Å, which is comparable to one of the independent molecules in the monoclinic structure. researchgate.net
Table 2: Crystallographic Data for the Triclinic Polymorph of this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 researchgate.netresearchgate.net |
| Sn-Sn Distance | 2.7635(14) Å researchgate.net |
This table summarizes the crystallographic data for the triclinic polymorph of this compound.
Monoclinic Polymorph Structural Analysis
Solvatomorphs and Host-Guest Interactions
In addition to its solvent-free polymorphs, this compound is known to form solvatomorphs, which are crystal structures that incorporate solvent molecules into the lattice. These structures provide a platform for studying host-guest interactions, where the this compound acts as the host and the solvent molecules are the guests. researchgate.net The inclusion of solvent molecules can significantly alter the crystal packing and sometimes even the conformation of the host molecule.
The first crystalline ether solvate of this compound to be structurally characterized was a tetrahydrofuran (B95107) (THF) solvate, with the formula [(Ph₃Sn)₂ · 2 THF]. researchgate.net This solvate was obtained by crystallization from a solvent mixture of tetrahydrofuran/diethyl ether/pentane. researchgate.net The single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the triclinic crystal system, in the space group P-1. researchgate.net The crystal structure shows that two THF molecules are incorporated for every one molecule of this compound. researchgate.net
The inclusion of THF guest molecules into the crystal lattice of this compound has notable structural consequences. The Sn-Sn bond distance in the THF solvate is 2.7592(4) Å, which is quite similar to the Sn-Sn distance observed in the triclinic solvent-free polymorph. researchgate.net However, the C-Sn bond distances in the ether solvate, which are 2.138(3) Å, 2.141(3) Å, and 2.145(3) Å, are shorter than the average C-Sn distance of 2.18 Å found in the monoclinic polymorph. researchgate.net This suggests that the presence of the guest molecules can influence the intramolecular geometry of the this compound host.
The stability of the solvated crystal structure is attributed to various intermolecular interactions between the this compound host and the THF guest molecules. researchgate.net Weak C–H···O hydrogen bonds are identified as significant interactions that help to anchor the THF molecules within the crystal lattice. researchgate.net The distances for these interactions range from approximately 2.628 Å to 2.715 Å. researchgate.net These host-guest interactions are crucial in the formation and stabilization of the particular inclusion compound. researchgate.net The study of such weak interactions is fundamental to the field of crystal engineering, as it provides insights into the controlled formation of crystalline materials with specific structures and properties. researchgate.net
Table 3: Comparison of Selected Bond Distances in this compound Polymorphs and Solvates
| Compound | Sn-Sn Distance (Å) | Average C-Sn Distance (Å) |
| Monoclinic Polymorph | 2.759(4) and 2.780(4) researchgate.net | 2.18 researchgate.net |
| Triclinic Polymorph | 2.7635(14) researchgate.net | - |
| Benzene (B151609) Solvate | 2.7666(4) researchgate.net | - |
| Toluene Solvate | 2.7909(8) researchgate.net | - |
| THF Solvate | 2.7592(4) researchgate.net | ~2.141 researchgate.net |
This interactive table allows for the comparison of key bond lengths across different crystalline forms of this compound.
Structural Implications of Guest Molecule Inclusion
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable in modern chemistry for the detailed structural analysis of complex molecules. In the case of this compound, a combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a comprehensive understanding of its molecular architecture, solid-state packing, and fragmentation behavior.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture.
Multinuclear NMR spectroscopy is a powerful tool for elucidating the molecular structure of organometallic compounds like this compound in solution. southampton.ac.uk Tin possesses three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most frequently utilized due to its higher natural abundance and sensitivity compared to ¹¹⁵Sn and ¹¹⁷Sn. huji.ac.il
The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination environment of the tin atom, with a very wide chemical shift range. huji.ac.ilnorthwestern.edu For organotin compounds, these shifts can span from +3000 to -2500 ppm. northwestern.edu The coordination number and the nature of the substituents on the tin atom significantly influence the observed chemical shift. For instance, four-coordinate tin compounds typically exhibit chemical shifts in a different range than five- or six-coordinate species. researchgate.net In the context of this compound, ¹¹⁹Sn NMR is crucial for confirming the presence of the Sn-Sn bond and characterizing the electronic environment around the tin nuclei. conicet.gov.ar The coupling constants, such as ¹J(¹¹⁹Sn-¹¹⁷Sn) and multi-bond couplings to protons (ⁿJ(¹¹⁹Sn-¹H)) and carbons (ⁿJ(¹¹⁹Sn-¹³C)), provide valuable information about the connectivity and geometry of the molecule. huji.ac.ilconicet.gov.ar For example, two-bond Sn-H coupling constants are typically around 50 Hz. huji.ac.il
Single-Crystal X-ray Diffraction for Bond Lengths and Angles.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ceitec.czcarleton.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state characteristics of this compound. carleton.edu
This compound is known to exist in different crystalline forms, including a solvent-free monoclinic polymorph and various solvates. researchgate.net The crystal structure of a tetrahydrofuran (THF) solvate, [(Ph₃Sn)₂ · 2 THF], was determined to be in the triclinic crystal system. researchgate.net The analysis of these structures reveals key geometric parameters. The critical Sn-Sn bond length in this compound has been reported to vary depending on the crystalline environment. For instance, in the monoclinic form, two distinct Sn-Sn bond lengths of 2.759(4) Å and 2.780(4) Å have been observed. researchgate.net In solvated crystals, such as those containing benzene or toluene, the Sn-Sn bond lengths are reported as 2.7666(4) Å and 2.7909(8) Å, respectively. researchgate.net The C-Sn bond distances and C-Sn-C bond angles are also determined with high precision, providing insight into the steric and electronic effects of the phenyl groups. researchgate.net For example, in the THF solvate, the C-Sn distances are 2.138(3) Å, 2.141(3) Å, and 2.145(3) Å. researchgate.net
| Compound | Bond | Bond Length (Å) | Reference |
|---|---|---|---|
| This compound (monoclinic) | Sn-Sn | 2.759(4) | researchgate.net |
| 2.780(4) | |||
| This compound (benzene solvate) | Sn-Sn | 2.7666(4) | researchgate.net |
| This compound (toluene solvate) | Sn-Sn | 2.7909(8) | researchgate.net |
| This compound (THF solvate) | C-Sn | 2.138(3) | researchgate.net |
| 2.141(3) | |||
| 2.145(3) |
Vibrational Spectroscopy (Infrared and Raman) Applications in Structural Analysis.
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edinst.comnih.gov These techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. photothermal.com For this compound, these methods provide a characteristic "fingerprint" that can be used for identification and structural analysis.
The IR and Raman spectra of this compound are dominated by the vibrations of the phenyl groups. dtic.mil However, specific bands can be assigned to the Sn-C and Sn-Sn stretching and bending modes. The Sn-Sn stretching vibration is of particular interest as it directly probes the central bond of the molecule. This vibration is typically weak in the IR spectrum but gives a strong signal in the Raman spectrum. capes.gov.br The frequencies of these vibrations are sensitive to the conformation of the molecule and the crystalline packing forces. americanpharmaceuticalreview.com For instance, studies on phenyl compounds of Group IVB elements have shown that certain "X-sensitive" vibrations are associated with the phenyl group perturbed by the heavy substituent atom. dtic.mil
| Compound Type | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Phenyl Compounds of Group IVB, VB, and VIIB | "X sensitive" vibration | 1190 - 1050 | dtic.mil |
| Phenyl group vibration | ~1430 |
Mass Spectrometry for Molecular Identification and Fragmentation Patterns.
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and to study its fragmentation pathways under ionization. libretexts.orglibretexts.org The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of multiple tin isotopes.
Upon electron impact ionization, the this compound molecule can lose an electron to form a molecular ion (M⁺·). libretexts.org This molecular ion is often unstable and undergoes fragmentation. libretexts.org The fragmentation of this compound typically involves the cleavage of the Sn-Sn bond and/or Sn-C bonds. The most common fragmentation pathways lead to the formation of triphenyltin (B1233371) cations ([Ph₃Sn]⁺) and other related fragments. nih.gov The relative abundance of these fragment ions provides insight into the stability of the different ionic species. For instance, the base peak in the mass spectrum often corresponds to the most stable fragment ion. libretexts.org The analysis of these fragmentation patterns is crucial for the structural confirmation of this compound and for distinguishing it from other related organotin compounds. chemguide.co.uk
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 700.0 g/mol | nih.gov |
| m/z of Top Peak | 351 | nih.gov |
| m/z of 2nd Highest Peak | 349 | nih.gov |
| m/z of 3rd Highest Peak | 197 | nih.gov |
Reactivity and Mechanistic Studies of Hexaphenyldistannane
Sn-Sn Bond Reactivity Pathways
The tin-tin (Sn-Sn) bond in hexaphenyldistannane is a focal point of its reactivity, susceptible to cleavage through various pathways. These pathways include homolytic fission, leading to the formation of radical species, and heterolytic cleavage, often facilitated by organometallic reagents. The nature of the products and the course of the reaction are highly dependent on the reagents and conditions employed.
Homolytic Fission of the Sn-Sn Bond
The homolytic fission of the Sn-Sn bond in this compound involves the symmetrical breaking of the bond, where each tin atom retains one of the bonding electrons, resulting in the formation of two triphenylstannyl radicals (Ph₃Sn•). allen.inyoutube.com This process is typically initiated by ultraviolet (UV) irradiation or high temperatures. cdnsciencepub.com The energy required for this bond cleavage is known as the bond dissociation energy (BDE). allen.in
The formation of triphenylstannyl radicals via homolytic fission is a key step in many radical-chain reactions involving organotin compounds. cdnsciencepub.com The presence of a maximum absorption at 247 mμ for this compound is associated with the Sn-Sn bond system, and irradiation at this wavelength can lead to the formation of these radicals. cdnsciencepub.com
Cleavage Reactions with Organometallic Reagents (e.g., Grignard Reagents, Ethylmagnesium Bromide)
The Sn-Sn bond in this compound can be cleaved by various organometallic reagents, including Grignard reagents like ethylmagnesium bromide. masterorganicchemistry.comorganic-chemistry.orggoogle.com These reactions typically proceed via a nucleophilic attack on one of the tin atoms, leading to the heterolytic cleavage of the Sn-Sn bond. masterorganicchemistry.com Grignard reagents are strong nucleophiles and bases, and their reaction with this compound results in the formation of new organotin compounds. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com
For instance, the reaction with ethylmagnesium bromide would involve the ethyl group acting as a nucleophile, attacking one of the tin centers. This would lead to the formation of ethyltriphenylstannane and a triphenylstannylmagnesium bromide species. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the Grignard reagent from reacting with water. masterorganicchemistry.combeyondbenign.org
| Reagent | Product(s) | Reaction Type |
| Heat or UV Light | Triphenylstannyl radicals (Ph₃Sn•) | Homolytic Fission |
| Ethylmagnesium Bromide (EtMgBr) | Ethyltriphenylstannane (EtSnPh₃), Triphenylstannylmagnesium bromide (Ph₃SnMgBr) | Heterolytic Cleavage |
Radical Chemistry Involving this compound
This compound is a significant precursor for the generation of stannyl (B1234572) radicals, which play a crucial role in various radical-mediated organic transformations. The study of its radical chemistry has provided valuable insights into the mechanisms of these reactions.
Generation and Behavior of Stannyl Radicals (e.g., Photolytic Generation)
Triphenylstannyl radicals (Ph₃Sn•) are commonly generated from this compound through photolysis. cdnsciencepub.comnih.gov Irradiation with UV light provides the necessary energy to induce homolytic cleavage of the Sn-Sn bond. youtube.comcdnsciencepub.com These generated radicals are highly reactive species characterized by an unpaired electron on the tin atom. allen.in
The behavior of these stannyl radicals is diverse. They can participate in abstraction reactions, addition reactions to unsaturated systems, and can be involved in radical-radical coupling processes. cdnsciencepub.comlibretexts.org The specific reaction pathway taken by the stannyl radical depends on the nature of the substrate and the reaction conditions.
Elucidation of Radical-Chain Mechanisms in Organotin Systems
The use of this compound has been instrumental in understanding radical-chain mechanisms in organotin chemistry. cdnsciencepub.comresearchgate.net A typical radical-chain process involves three main stages: initiation, propagation, and termination. libretexts.org
Initiation: As discussed, the photolytic cleavage of this compound to form triphenylstannyl radicals serves as the initiation step. cdnsciencepub.com
Propagation: The generated stannyl radical can then react with an organic substrate, for example, by abstracting a halogen atom from an alkyl halide to generate an alkyl radical and triphenyltin (B1233371) halide. This newly formed alkyl radical can then undergo further reactions, such as cyclization or addition to another molecule, propagating the chain. libretexts.org
Termination: The chain reaction is terminated when two radical species combine. This can involve the coupling of two stannyl radicals to reform this compound, or the reaction of a stannyl radical with another radical species in the system. libretexts.org
These mechanistic studies have been crucial for the development of synthetic methodologies that utilize organotin reagents for C-C bond formation and other transformations. libretexts.org
Addition Reactions to Unsaturated Organic Substrates
Triphenylstannyl radicals, generated from this compound, readily add to unsaturated organic substrates such as alkenes and alkynes. cdnsciencepub.comallen.inpressbooks.pub This addition reaction is a key step in many synthetic applications, including hydrostannation and radical cyclization reactions. mdpi.commasterorganicchemistry.com
The addition of the stannyl radical to a double or triple bond results in the formation of a new carbon-centered radical. libretexts.org The regioselectivity of this addition is influenced by both steric and electronic factors. Generally, the stannyl radical adds to the less substituted carbon of the double bond to form the more stable carbon radical. allen.in This intermediate radical can then undergo further reactions, such as hydrogen atom abstraction or cyclization, to yield the final product. libretexts.orglibretexts.org The high reactivity of the Sn-Sn bond under free-radical conditions suggested that such additions to olefinic double bonds would occur readily. cdnsciencepub.com
| Unsaturated Substrate | Intermediate | Final Product Type |
| Alkene (R-CH=CH₂) | R-CH(•)-CH₂(SnPh₃) | Stannylated alkane |
| Alkyne (R-C≡CH) | R-C(•)=CH(SnPh₃) | Stannylated alkene |
Reactivity with Fluorinated Olefins and Halogenated Compounds
The reactivity of this compound extends to reactions with fluorinated olefins and halogenated compounds, often proceeding through radical mechanisms. While direct studies on this compound with fluorinated olefins are not extensively detailed in the provided literature, the reaction of hexamethylditin with tetrafluoroethylene (B6358150) offers significant insights into the probable reaction pathway. This reaction, when initiated by ultraviolet irradiation, suggests the formation of a (CH₃)₃Sn• radical, which then attacks the fluoroolefin. cdnsciencepub.com It is plausible that this compound behaves similarly, with the photochemical cleavage of the Sn-Sn bond yielding triphenyltin radicals (Ph₃Sn•).
The attack of the tin radical on an unsymmetrical olefin like trifluoroethylene (B1203016) (CF₂=CFH) indicates that the radical adds to the CF₂ end of the double bond. This regioselectivity suggests that the triphenyltin radical possesses a significant degree of nucleophilic character. cdnsciencepub.com
The general reaction of alkanes with halogens typically involves a substitution reaction where a C-H bond is broken and a new C-X bond is formed. libretexts.org In the context of organotin compounds, the reaction of this compound with halogens leads to the cleavage of the tin-tin bond to form triphenyltin halides.
A key reaction involving a halogenated compound is the cleavage of hexaphenylditin by ethylmagnesium bromide, which points to the susceptibility of the Sn-Sn bond to nucleophilic attack by organohalide-derived reagents. uu.nl
Disproportionation and Transmetallation Processes
Mechanistic Studies of Base-Catalyzed Disproportionation of Hexaorganoditins
The disproportionation of hexaorganoditins, including this compound, is significantly influenced by the polarity of the reaction medium and is markedly accelerated by base catalysis. uu.nl Mechanistic studies suggest that under polar conditions, the disproportionation of ditins can be explained by a nucleophilic attack of a trialkyltin anion on the tin-tin bond of a neutral ditin molecule. uu.nlcapes.gov.br
A proposed mechanism for the base-catalyzed disproportionation is as follows:
Initiation : A base, such as an organometallic reagent (e.g., MeMgBr), reacts with the hexaorganoditin to form a triorganotin anion.
R₃Sn-SnR₃ + B⁻ → R₃Sn⁻ + B-SnR₃
Propagation : The resulting triorganotin anion then acts as a nucleophile, attacking another molecule of the hexaorganoditin, leading to the exchange of organotin groups. uu.nl
R₃'Sn⁻ + R₃Sn-SnR₃ → R₃'Sn-SnR₃ + R₃Sn⁻
This process leads to a scrambling of the organic groups attached to the tin atoms, resulting in a mixture of symmetric and asymmetric ditins. For instance, the reaction between hexamethylditin and hexaethylditin in the presence of a base catalyst leads to the formation of 1,1,1-trimethyl-2,2,2-triethylditin. uu.nl A similar cleavage of hexaphenylditin has been observed with ethylmagnesium bromide. uu.nl In strongly basic solvents like hexamethylphosphoramide (B148902) (HMPT), the disproportionation can even proceed without an external catalyst, suggesting an Sₙ2 (cyclic) mechanism may be at play. uu.nl
Transmetallation Reactions with Transition Metal Derivatives (e.g., Gold(I) Complexes)
This compound undergoes transmetallation reactions with various transition metal complexes, a process that involves the transfer of an organic group from tin to the transition metal. wikipedia.org These reactions are particularly well-documented with gold(I) complexes. The reaction of hexaaryldistannanes with gold(I) derivatives, such as [AuCl(PPh₃)] or [(AuCl)₂(μ-dppm)], results in the formation of neutral organogold(I) species like [AuR(PPh₃)] or [(AuR)₂(μ-dppm)]. researchgate.net
The ability of gold complexes to facilitate the cross-coupling of sterically hindered aryltin derivatives is noteworthy. uva.es The transmetallation from tin to gold is a key step in these catalytic cycles. DFT calculations on the transmetallation from a triaryltin compound to a gold(I) complex suggest a pathway involving an associative intermediate where the aryl group bridges the tin and gold centers, stabilizing the transition state. uva.es This process circumvents the steric hindrance that might be present in a direct transmetallation to other metals like palladium. uva.es
Established synthesis methods for certain organogold complexes, such as 2,2′-biphenyl gold(III) complexes, have historically relied on organotin compounds like dibenzostannoles to transfer the biphenyl (B1667301) ligand to a gold precursor via transmetallation. chemistryviews.org
Oxidative Transformations of this compound
Formation of Organotin(IV) Chalcogenides
This compound can be oxidized to form organotin(IV) chalcogenides. This transformation involves the insertion of a chalcogen atom (O, S, Se, Te) into the tin-tin bond, leading to the formation of a Sn-E-Sn linkage (where E = O, S, Se, Te).
For example, certain functionalized distannanes can be oxidized to their corresponding organotin(IV) chalcogenides. researchgate.netresearchgate.net The structure of these resulting chalcogenides can be complex, sometimes forming diastereomeric pairs with chiral tin centers. researchgate.net Organotin(IV) dithiocarbamate (B8719985) complexes have also been utilized as single-source precursors for the synthesis of tin sulfide (B99878) nanoparticles. researchgate.net
The general reaction can be represented as: Ph₃Sn-SnPh₃ + [O] → Ph₃Sn-O-SnPh₃
This oxidative cleavage is a fundamental reaction of hexaorganodistannanes.
Investigation of General Oxidation Reaction Pathways
Oxidation reactions are fundamental in both biological systems, such as in photosynthesis and respiration, and in various chemical transformations. escholarship.org In the context of this compound, oxidation can be initiated by various oxidizing agents. The reaction pathways often involve radical intermediates, especially in photochemical oxidations.
Mechanistic studies of oxidation reactions, such as the Wacker-type oxidation of olefins, often involve isotopic labeling and spectroscopic techniques to identify intermediates in the catalytic cycle. nih.gov While not directly studying this compound, these methodologies provide a framework for investigating its oxidation pathways. The general principle of oxidation involves the loss of electrons from the substrate. In the case of this compound, the tin atoms are oxidized from a formal +3 state to a +4 state.
Photochemistry and Electrochemistry of this compound Derivatives
The behavior of this compound and its derivatives under the influence of light and electrical potential has been a subject of scientific inquiry, revealing key aspects of its reactivity. These studies are crucial for understanding the mechanisms of its degradation and its potential applications in photolytic and electrochemical synthesis.
Photoelectrochemical Studies
The electrochemical behavior of this compound has been investigated in aprotic solvents to understand its redox properties. Studies using cyclic voltammetry and controlled potential coulometry in an acetonitrile-benzene solution have provided insight into its oxidation mechanism. capes.gov.br
When subjected to electrochemical oxidation at platinum microelectrodes, this compound undergoes a two-electron oxidation step. capes.gov.br This process results in the cleavage of the tin-tin bond and leads to the formation of triphenyltin cations (Ph₃Sn⁺). capes.gov.br This behavior distinguishes it from related compounds like 1,1,2,2-tetraphenyl-1,2-diacyloxyditin, which exhibit more complex dissociation equilibria in the same medium. capes.gov.br
The voltammetric studies are fundamental in characterizing the electronic properties and reactivity of the Sn-Sn bond in this compound. The key findings from these electrochemical investigations are summarized in the table below.
| Technique | Solvent System | Observation | Product(s) |
| Cyclic Voltammetry | Acetonitrile-Benzene | Two-electron oxidation step | Triphenyltin cation (Ph₃Sn⁺) |
| Controlled Potential Coulometry | Acetonitrile-Benzene | Confirms two-electron process | Triphenyltin cation (Ph₃Sn⁺) |
Table 1: Summary of Electrochemical Findings for this compound. capes.gov.br
Light-Induced Chemical Transformations
This compound is known to be unstable under ultraviolet (UV) irradiation. wikipedia.org Its photochemical behavior is characterized by the homolytic cleavage of the central tin-tin bond. royalsocietypublishing.orgrsc.org This bond scission is a primary photochemical process that generates two triphenyltin radicals (Ph₃Sn•). royalsocietypublishing.org
The formation of these radicals is a key step that dictates the subsequent chemical transformations. For instance, the irradiation of (E)-cinnamyl(triphenyl)stannane in benzene (B151609) using a high-pressure mercury arc lamp did not yield the expected rearrangement product. Instead, it produced a small amount of this compound along with other by-products. rsc.org The formation of this compound in this context is attributed to the self-coupling of triphenyltin radicals, which are generated following a partial homolytic cleavage of the cinnamyl-tin bond during the photoreaction. rsc.org
The primary photochemical reaction can be represented as:
Ph₃Sn-SnPh₃ + hν (UV light) → 2 Ph₃Sn•
| Compound | Irradiation Conditions | Primary Process | Observed Products/Intermediates |
| This compound | UV Light | Homolytic Sn-Sn bond cleavage | Triphenyltin radical (Ph₃Sn•) |
| (E)-Cinnamyl(triphenyl)stannane | >320 nm, Benzene | Partial homolytic C-Sn bond cleavage | This compound (by-product) |
Table 2: Summary of Light-Induced Transformations Involving this compound. royalsocietypublishing.orgrsc.org
Theoretical and Computational Chemistry of Hexaphenyldistannane
Electronic Structure and Bonding Analysis
The nature of the tin-tin bond and the influence of the bulky phenyl substituents in hexaphenyldistannane have been a key focus of theoretical investigations. These studies have elucidated the factors contributing to its stability, which is in stark contrast to its lighter congener, hexaphenylethane.
Computational Analysis of Bonding Across Heavy Tetrel Derivatives
Computational analyses of hexaphenylethane derivatives containing heavier tetrel elements (Si, Ge, Sn, Pb) have revealed that London dispersion (LD) interactions are a decisive factor in their molecular stability. researchgate.netnih.gov While hexaphenylethane remains elusive due to immense steric repulsion between the phenyl groups forced into close proximity by the short C-C bond, the heavier analogues are readily prepared. nih.gov The longer tetrel-tetrel bonds in compounds like this compound move the phenyl groups out of this highly repulsive regime, allowing them to benefit from stabilizing LD interactions. researchgate.netnih.gov
Table 1: Comparison of Central Bond Lengths and Stability in Hexaphenylditetrels
| Compound | Central Bond | Bond Length (Å) | Thermodynamic Stability |
| Hexaphenylethane | C-C | ~1.6 | Elusive |
| Hexaphenyldisilane | Si-Si | >2.34 | Stable |
| Hexaphenyldigermane | Ge-Ge | >2.4 | Stable |
| This compound | Sn-Sn | ~2.78 | Stable |
| Hexaphenyldiplumbane | Pb-Pb | >2.8 | Stable |
Note: The bond lengths are approximate and can vary depending on the specific crystalline form and computational method.
Application of Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been instrumental in investigating the electronic structure and properties of this compound. researchgate.netmdpi.comkarazin.uapeerj.comwikipedia.org These methods allow for the theoretical modeling of molecular geometries and the prediction of various chemical properties from first principles. wikipedia.org
DFT calculations, often paired with dispersion corrections, have been successfully used to model the crystal structure and predict properties of complex molecular crystals. mdpi.com For instance, DFT has been used to understand the bonding features in tetrel-containing compounds, and the results are often consistent with more computationally expensive methods like coupled-cluster theory. mdpi.com The choice of functional within DFT can influence the results, and it is often recommended to use multiple functionals to ensure the robustness of the findings. karazin.ua
Ab initio methods, such as Møller–Plesset perturbation theory (MP) and coupled-cluster (CC) theory, provide a higher level of accuracy but are computationally more demanding. wikipedia.org These methods are crucial for benchmarking the results obtained from DFT and for systems where electron correlation effects are particularly important. nih.gov Gas-phase geometry optimizations of diorganotin compounds using ab initio molecular orbital theory have shown that in the absence of crystal packing forces, the molecules tend to adopt a more symmetric structure. researchgate.net This highlights the significant influence of the solid-state environment on the molecular geometry. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of Lewis-like bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides insights into electron density distribution, hybridization, bond polarity, and delocalization effects. juniperpublishers.com
In the context of this compound, NBO analysis can elucidate the nature of the Sn-Sn and Sn-C bonds and quantify the extent of electronic delocalization between the tin centers and the phenyl rings. The analysis involves examining the interactions between filled (donor) and empty (acceptor) NBOs. The stabilization energy associated with these interactions, often calculated using second-order perturbation theory, indicates the strength of the delocalization. uni-muenchen.dewisc.edu
Weak occupancies in the antibonding NBOs (non-Lewis orbitals) signify departures from an idealized, localized Lewis structure, indicating the presence of electronic delocalization. wikipedia.org For large molecules like this compound, NBO analysis can be performed on specific regions of interest to understand local electronic effects while accounting for the influence of the entire system. southampton.ac.uk
Computational Modeling of Molecular and Crystal Structures
Computational modeling has become an indispensable tool for predicting and understanding the three-dimensional arrangement of atoms in both individual molecules and their packing in crystals.
Prediction of Molecular Crystal Structures
The prediction of molecular crystal structures from first principles is a significant challenge due to the vast search space of possible packing arrangements and the small energy differences between different polymorphs. chemrxiv.orgnih.gov Hierarchical approaches are often employed, starting with a broad search using less computationally expensive methods like force fields, followed by refinement of the most promising candidates with more accurate quantum mechanical methods such as DFT. nih.gov
For this compound, several polymorphs and solvates have been identified experimentally. researchgate.net Computational methods can aid in understanding the factors that govern the formation of these different crystal structures. researchgate.net The prediction process involves generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies. chemrxiv.org The accuracy of these predictions has been steadily improving, making it a valuable tool in materials science and pharmaceutical development. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and materials at the atomic level. wustl.edu By solving the classical equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound. mdpi.com
These simulations can reveal the accessible conformations of the phenyl groups and the dynamics of the Sn-Sn bond. For large systems, MD can be used to study processes like protein folding or the aggregation of molecules. biorxiv.org In the context of this compound, MD simulations could be used to investigate the rotational barriers of the phenyl groups and the flexibility of the molecule in different environments. Combining MD with machine learning techniques is an emerging approach to more efficiently explore vast conformational spaces. nih.gov
Advanced Bond Analysis Methodologies
The intricate nature of the metal-metal bond in this compound, Ph₃Sn-SnPh₃, necessitates the use of sophisticated computational techniques to gain a deeper understanding of its electronic structure and reactivity. Advanced bond analysis methodologies, such as the Extended Transition State (ETS) method combined with Natural Orbitals for Chemical Valence (NOCV) and Charge Displacement (CD) analysis, provide powerful tools for dissecting the bonding interactions within this organometallic compound.
Extended Transition State (ETS) Method in Conjunction with Natural Orbitals for Chemical Valence (NOCV)
The Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method is a robust quantum chemical approach that partitions the total interaction energy between two fragments into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction energies. researchgate.netresearchgate.netscm.comresearchgate.netnih.gov This method offers a detailed picture of the chemical bond formation by decomposing the deformation density, which represents the change in electron density upon bond formation, into contributions from different types of orbitals (e.g., σ, π). researchgate.netresearchgate.net
Charge Displacement (CD) Analysis for Quantifying Charge Transfer Contributions
Charge Displacement (CD) analysis is a powerful tool for quantifying the extent and direction of charge transfer (CT) upon the formation of a chemical bond. kaust.edu.samdpi.comnih.gov The CD function, Δq(z), measures the amount of electronic charge that is displaced across a plane perpendicular to the bond axis as two fragments are brought together. mdpi.com This method provides a clear and intuitive picture of the charge flow associated with chemical bonding, distinguishing between donation and back-donation components. mdpi.com
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a pivotal role in unraveling the complex reaction mechanisms involving this compound. Through thermochemical and kinetic studies, as well as energy decomposition analysis, researchers can gain detailed insights into the feasibility of reaction pathways and the nature of the transition states involved.
Thermochemical and Kinetic Studies of Reaction Pathways
Thermochemical and kinetic studies provide fundamental data on the energetics and rates of chemical reactions. For this compound, a key thermochemical parameter is the Sn-Sn bond dissociation enthalpy (BDE), which dictates its thermal stability and reactivity.
Experimental and computational studies have been conducted to determine the BDE of the Sn-Sn bond in this compound. A study on the dehydrogenation of triphenyltin (B1233371) hydride (Ph₃SnH) to form this compound and hydrogen gas, catalyzed by a palladium complex, allowed for the determination of the reaction enthalpy. researchgate.net From this, the Sn-Sn BDE in this compound was calculated to be 63.8 ± 3.7 kcal/mol. researchgate.net Computational studies reported in the same research were found to be in good agreement with this experimental value, providing further confidence in the theoretical models. researchgate.net
This thermochemical data is crucial for understanding reactions where the Sn-Sn bond is cleaved, such as in radical reactions or in photolytic processes. Kinetic studies, often complemented by computational modeling, can elucidate the reaction mechanisms by determining rate laws and activation parameters (enthalpy and entropy of activation). researchgate.netrsc.org For instance, understanding the kinetics of the thermal decomposition of this compound into triphenyltin radicals is essential for its application as a radical initiator.
Table 1: Thermochemical Data for the Sn-Sn Bond in this compound
| Parameter | Value (kcal/mol) | Method |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | 63.8 ± 3.7 | Experimental (from reaction enthalpy) |
| Bond Dissociation Enthalpy (BDE) | In agreement with experiment | Computational |
Energy Decomposition Analysis in Mechanistic Investigations
Energy Decomposition Analysis (EDA) is a computational method used to partition the interaction energy between reactants in a transition state or a stable complex into physically meaningful components, such as electrostatic, exchange-repulsion (Pauli), polarization, and charge-transfer (orbital) interactions. scm.comresearchgate.netillinois.eduescholarship.org This analysis provides a deeper understanding of the factors that govern the stability of transition states and, consequently, the reaction barriers. nih.gov
In the context of mechanistic investigations involving this compound, EDA can be applied to study the transition states of its reactions. For example, in a substitution reaction at the tin center, EDA could be used to analyze the interaction between an incoming nucleophile and the this compound molecule in the transition state. This would reveal the relative importance of electrostatic attraction, steric repulsion, and orbital interactions in determining the activation energy of the reaction.
While specific EDA studies on the reaction mechanisms of this compound were not found in the provided search results, the principles of EDA are widely applicable. For any proposed reaction pathway, EDA can be a powerful tool to rationalize the observed reactivity and to predict the effects of substituent changes on the reaction barriers. By decomposing the activation barrier into its constituent energy components, a more intuitive and chemically meaningful picture of the reaction mechanism can be obtained. nih.gov
Applications and Advanced Materials Science Incorporating Hexaphenyldistannane Principles
Catalytic Applications in Organic Synthesis
Organotin compounds, including derivatives of hexaphenyldistannane, are versatile catalysts in organic synthesis, facilitating a range of chemical transformations. ontosight.aiuobabylon.edu.iq Their utility stems from the unique properties of the tin-carbon bond and the ability of the tin atom to participate in various reaction mechanisms. wikipedia.org
Organometallic chemistry, which studies compounds with metal-carbon bonds, is central to catalysis. dspaces.org Organotin compounds function as catalysts by providing alternative reaction pathways with lower activation energies. solubilityofthings.com The core principles of their catalytic activity involve several key processes:
Varied Reactivity : The tin-carbon bond's nature allows it to participate in a wide array of reactions, making organotins essential intermediates in many synthetic routes. solubilityofthings.com
Redox Processes : Organotin complexes can be synthesized through redox reactions, where tin is reduced from a higher to a lower oxidation state, forming the active catalytic species. uobabylon.edu.iq
Transmetallation : In many catalytic cycles, particularly cross-coupling reactions, a crucial step is transmetallation. This involves the transfer of an organic group from the tin compound to another metal, typically a transition metal like palladium. uobabylon.edu.iq This process is fundamental to reactions like the Stille coupling. uobabylon.edu.iq
Radical Intermediates : The relatively weak tin-tin bond in this compound or tin-hydride bonds in its derivatives can undergo homolytic cleavage to form tin-centered radicals (e.g., Ph₃Sn•). These radicals are key intermediates in specific reaction types, such as radical cyclizations and reductions. researchgate.net
The catalytic cycle often involves the organotin reagent transferring an organic group to a transition metal catalyst (e.g., palladium), which then participates in reductive elimination to form the final product and regenerate the catalyst.
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental transformations in organic chemistry, essential for constructing the molecular skeletons of pharmaceuticals, agrochemicals, and materials. nih.gov Organotin reagents are well-established in facilitating these crucial connections. numberanalytics.com
One of the most prominent applications of organotin compounds in C-C bond formation is the Stille Coupling reaction . uobabylon.edu.iq This reaction involves the coupling of an organotin compound (R-SnR'₃) with an organic halide or triflate (R''-X) in the presence of a palladium catalyst. uobabylon.edu.iq While this compound itself is not the direct organotin reagent in the coupling, its triphenyltin (B1233371) moiety is a common component in such reagents.
Migratory insertion is another key process in the formation of C-C and C-X bonds catalyzed by transition metals, where an unsaturated ligand inserts into a metal-carbon bond. nih.gov
Below is a table summarizing representative C-C bond-forming reactions using organotin reagents.
| Organotin Reagent | Coupling Partner | Catalyst System | Product Type | Reference |
| Vinyltributyltin | Iodobenzene | Pd(PPh₃)₄ | Substituted Styrene | uobabylon.edu.iq |
| Phenyltributyltin | Benzoyl chloride | PdCl₂(PPh₃)₂ | Benzophenone | uobabylon.edu.iq |
| Alkynyltributyltin | Aryl iodide | Pd(PPh₃)₄ / CuI | Disubstituted Alkyne | uobabylon.edu.iq |
| Allyltributyltin | Allyl bromide | Pd(dba)₂ | 1,5-Diene | researchgate.net |
This table presents generalized examples of Stille-type coupling reactions.
This compound is a key precursor for generating triphenyltin hydride (Ph₃SnH), a classic reagent for the reductive dehalogenation of organic halides. This process involves the replacement of a halogen atom (Cl, Br, I) with a hydrogen atom. The reaction typically proceeds via a free-radical chain mechanism.
The process can be initiated by photolysis or a radical initiator like azobisisobutyronitrile (AIBN). The triphenyltin radical (Ph₃Sn•), often generated from triphenyltin hydride (which can be prepared from this compound), abstracts the halogen atom from the organic substrate to form an alkyl or aryl radical. This radical then abstracts a hydrogen atom from another molecule of triphenyltin hydride, propagating the chain. organic-chemistry.org This method is valued for its efficiency and tolerance of various functional groups. organic-chemistry.org
Reductive dehalogenation is an important process both in organic synthesis and in the environmental breakdown of halogenated pollutants. uni-halle.denih.govbiorxiv.org
| Substrate (R-X) | Reagent System | Conditions | Product (R-H) |
| Alkyl Bromide | Bu₃SnH, AIBN | Thermal (80 °C) | Alkane |
| Aryl Iodide | Ph₃SnH, AIBN | Thermal/Photochemical | Arene |
| Acyl Chloride | Bu₃SnH | Radical Initiator | Aldehyde |
This table illustrates typical conditions for organotin-mediated reductive dehalogenation.
Asymmetric catalysis, the synthesis of chiral molecules in an enantiomerically pure form, is a cornerstone of modern chemistry. frontiersin.orgpnas.org Chiral organotin compounds have been developed as effective catalysts for stereoselective reactions. nih.gov These catalysts often feature a chiral ligand attached to the tin atom, which creates a chiral environment around the active site, directing the reaction to form one enantiomer preferentially over the other. conicet.gov.ar
Researchers have developed catalytic enantioselective reactions using chiral tin-alkoxide reagents generated in situ. nih.gov These systems have been successfully applied to transformations such as:
Asymmetric Aldol Reactions : Coupling of alkenyl esters with aldehydes. nih.gov
Asymmetric Mannich-type Reactions : A three-component reaction between an alkenyl ester, an aldehyde, and an amine. nih.gov
Asymmetric Michael Additions : The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
For example, catalysts prepared from silica-supported rhodium and platinum modified with chiral (−)-menthyltin derivatives have been used for the asymmetric hydrogenation of ethyl pyruvate, producing ethyl lactate (B86563) with good conversion rates, demonstrating the potential of these systems. conicet.gov.ar
| Reaction Type | Chiral Tin System | Substrates | Enantiomeric Excess (e.e.) | Reference |
| Aldol Reaction | (S)-BINOL-derived tin dibromide | Alkenyl ester + Aldehyde | High | nih.gov |
| Hydrogenation | Rh/Silica + (−)-menthyldiphenylmethyltin | Ethyl pyruvate | 7-8% | conicet.gov.ar |
| Aldol Reaction | Chiral tin catalyst | Isatin derivatives | High | uevora.pt |
This table provides examples of asymmetric reactions catalyzed by chiral tin systems.
Role in Reductive Dehalogenation Processes
Innovations in Materials Science
The unique structural and reactive properties of organotin compounds, including this compound, make them valuable building blocks for advanced materials. ontosight.ai They are incorporated into polymers and coordination networks to impart specific thermal, mechanical, or optical properties. afirm-group.comacs.org
The synthesis of novel materials using organotin compounds is an active area of research. These materials range from simple polymers where organotins act as catalysts or stabilizers to complex coordination polymers where the tin atom is an integral part of the material's framework. wikipedia.orgroadmaptozero.com
Polymer Catalysis and Stabilization : Diorganotin carboxylates are used as catalysts for producing polyurethanes and for the vulcanization of silicones. wikipedia.org They also act as heat stabilizers in polyvinyl chloride (PVC) by preventing degradation. wikipedia.orgafirm-group.com
Organotin Polymers : Research has focused on synthesizing polymers with organotin moieties in the main chain or as side groups. mdpi.com These materials can exhibit unique properties. For instance, the synthesis of a cyanoaurate-based organotin polymer, Me₃Sn[Au(CN)₂], resulted in a material with unusual ion-exchange properties. acs.org
Precursors for Nanomaterials : Organotin compounds can serve as precursors for the synthesis of tin-based nanomaterials, which have applications in electronics, catalysis, and energy storage.
The design of these materials often involves reacting multifunctional organotin precursors, like di- or triorganotin halides, with organic linkers or other metal complexes to build up larger, well-defined structures. acs.orgmdpi.com Radical polymerization is a common technique used for creating polymers from vinyl-functionalized organotin monomers. beilstein-journals.org
| Material Type | Organotin Component | Synthesis Method | Key Property/Application | Reference |
| Polyvinyl Chloride (PVC) | Diorganotin dithiolates | Additive | Heat Stabilization | wikipedia.org |
| Polyurethanes | Dibutyltin dilaurate | Catalyst | Polymer Synthesis | uobabylon.edu.iqwikipedia.org |
| Coordination Polymer | Me₃Sn[Au(CN)₂] | Metathesis reaction | Ion-Exchange | acs.org |
| Zwitterionic Polymers | Various | Radical Polymerization | Biocompatible Coatings | mdpi.com |
Future Directions and Research Perspectives on Hexaphenyldistannane
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasize the reduction of waste, use of renewable resources, and minimization of hazardous substances. purkh.com Current synthetic methods for hexaphenyldistannane often rely on multi-step processes that may involve hazardous reagents and solvents. A primary future objective is the development of more sustainable and efficient synthetic pathways.
Research in this area will likely focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. synthiaonline.com
Renewable Feedstocks: Investigating the use of biomass or other renewable resources as starting points for the synthesis of the phenyl ligands or for the reduction of tin precursors. purkh.com
Green Solvents: Replacing conventional hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents. mdpi.com
Catalytic Methods: Developing catalytic processes to replace stoichiometric reagents, which would improve efficiency and reduce waste streams. purkh.comuni-goettingen.de This includes exploring mechanochemical methods that reduce or eliminate the need for solvents.
Recent advancements in utilizing simple, abundant molecules like carbon monoxide (CO) in synthetic chemistry, without the need for precious transition metals, showcase a promising direction. rub.de Similar innovative approaches could be adapted for organotin chemistry, leading to more environmentally benign production methods for this compound.
Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Goals
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Starting Materials | Often petrochemical-based | Renewable feedstocks, simple molecules (e.g., CO2) purkh.com |
| Reagents | Stoichiometric, potentially hazardous | Catalytic, recyclable, non-toxic purkh.comuni-goettingen.de |
| Solvents | Halogenated hydrocarbons, ethers | Water, supercritical fluids, bio-solvents mdpi.com |
| Energy Input | Often high temperature and pressure | Lower energy conditions, photochemistry, mechanochemistry |
| Waste Generation | Significant by-products | High atom economy, minimal waste synthiaonline.com |
In-depth Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is crucial for controlling chemical transformations and designing new applications. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and powerful computational methods to unravel the complex behavior of this compound.
Experimental Approaches:
Advanced Spectroscopy: Techniques like in-situ IR and NMR spectroscopy can monitor reactions in real-time, providing kinetic data and identifying transient intermediates. sheffield.ac.uk
Crystallography: Single-crystal X-ray diffraction will continue to provide precise three-dimensional structural information on this compound, its solvates, and its reaction products. researchgate.netresearchgate.netresearchgate.net
Kinetics Studies: Detailed kinetic analysis of reactions, such as those involving radical generation or disproportionation, helps to elucidate reaction pathways. uu.nlresearchgate.net
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are invaluable for modeling reaction pathways, determining transition state energies, and understanding electronic structures. rsc.org For instance, DFT has been used to investigate the reaction between calcium hydride and triphenyltin (B1233371) hydride, a related organostannane. rsc.org
Symmetry-Adapted Perturbation Theory (SAPT): SAPT can be employed to analyze the nature of intermolecular forces, such as those in this compound solvates, providing insight into host-guest interactions. researchgate.net
By integrating these approaches, researchers can build comprehensive models of reactivity. For example, computational predictions of new crystalline forms (polymorphs) can guide experimental crystallization efforts, a strategy that has been successful for other organic molecules. researchgate.net This integrated approach will be vital for understanding phenomena like the homolytic fission of the Sn-Sn bond and the compound's reactivity with various substrates. um.escdnsciencepub.com
Rational Design and Synthesis of this compound-Derived Catalysts with Enhanced Performance
Organometallic compounds are fundamental to modern catalysis. bruker.com While this compound itself has shown some catalytic activity, a significant future direction is the rational design of more sophisticated catalysts derived from its basic structure.
Future research will likely pursue:
Homogeneous Catalysis: Modifying the phenyl groups with specific functional moieties could tune the catalyst's solubility, steric, and electronic properties, enhancing its activity and selectivity in reactions like hydrogenations or cross-couplings. collectionscanada.gc.ca
Heterogeneous Catalysis: Immobilizing this compound or its derivatives onto solid supports (e.g., silica, polymers, or metal-organic frameworks) could lead to robust, reusable catalysts that are easily separated from reaction products.
Photocatalysis: this compound is known to generate triphenyltin radicals under photolytic conditions. um.escollectionscanada.gc.ca This property can be harnessed to develop novel photocatalytic systems for organic synthesis, particularly for reactions proceeding via radical mechanisms.
Latent Catalysis: Research has shown that hexaphenylditin can act as a latent catalyst in polyurethane formation, becoming active only upon heating. paintsandcoatingsexpert.com Future work could focus on developing similar systems that are triggered by other stimuli (e.g., light, pressure) for controlled polymerization and materials curing.
The goal is to move beyond serendipitous discovery towards the rational design of catalysts where performance is predictable and optimized for specific industrial processes.
Table 2: Potential Catalytic Applications for this compound Derivatives
| Catalysis Type | Potential Application | Design Strategy |
| Homogeneous | Asymmetric Synthesis | Introduction of chiral ligands on phenyl rings sfu.ca |
| Heterogeneous | Flow Chemistry, Green Processing | Grafting onto solid supports |
| Photocatalysis | Radical Polymerization, C-C bond formation | Use as a photo-initiator for radical generation um.es |
| Latent Catalysis | Adhesives, Coatings | Development of stimuli-responsive derivatives paintsandcoatingsexpert.com |
Exploration of Emerging Applications in Advanced Materials Science
The unique properties of this compound, particularly the reactive Sn-Sn bond and the rigid phenyl groups, make it an attractive building block for advanced materials. solubilityofthings.comsciltp.com The intersection of organometallic chemistry and materials science is a rapidly growing field, and this compound is well-positioned to contribute. stam-journal.org
Future research avenues include:
Organometallic Polymers: The distannane unit can be incorporated into polymer backbones to create materials with unique electronic, optical, or thermal properties. These materials could find applications in areas such as conductive plastics or high-refractive-index lenses.
Metal-Organic Frameworks (MOFs): While not a traditional MOF precursor, functionalized derivatives of this compound could serve as novel linkers or nodes in the synthesis of MOFs with interesting topologies and properties for gas storage or catalysis.
Crystal Engineering: The study of this compound solvates has shown its ability to form specific host-guest compounds. researchgate.netacs.org This can be exploited for the targeted crystallization of inclusion compounds, potentially for the separation or storage of small molecules. researchgate.net
Nanomaterials: As a precursor, this compound could be used in the synthesis of tin-containing nanoparticles or quantum dots. The decomposition of the organometallic compound under controlled conditions can provide a route to materials with tailored sizes and properties for applications in electronics and photovoltaics.
The development of data-driven approaches and machine learning in materials science will accelerate the discovery of new materials and the prediction of their properties, creating a pathway from molecular design to functional advanced materials. ucl.ac.ukartsetmetiers.fr
Synergistic Research Combining Organometallic Chemistry with Other Disciplines
The most groundbreaking discoveries often occur at the interface of different scientific fields. sciltp.com The future of this compound research will benefit immensely from collaborations that bridge organometallic chemistry with other disciplines. bruker.comsolubilityofthings.com
Key interdisciplinary areas include:
Medicinal Chemistry: While organotin compounds have historically been studied for their biological activity, modern approaches focus on targeted drug delivery. sciltp.com this compound derivatives could be explored as components of larger molecular systems designed to target specific cells or tissues, leveraging the unique properties of the tin atom.
Nanotechnology: The combination with nanotechnology could lead to the development of hybrid materials. For example, attaching this compound to nanoparticles or graphene could create functional materials for sensing, catalysis, or electronics. sciltp.com
Sustainable Energy: Organometallic compounds play a role in catalysis for energy production and storage, such as in hydrogen generation or CO2 conversion. sciltp.comgrc.org Research could investigate the potential of this compound-derived catalysts in these sustainable energy applications.
Fostering these interdisciplinary collaborations will be essential to unlock the full potential of this compound, transforming it from a compound of academic interest into a versatile tool for solving real-world challenges in medicine, technology, and sustainability. grc.org
Q & A
Q. What are the established synthetic routes for hexaphenyldistannane, and how can purity be optimized?
this compound is classically synthesized via the reduction of triphenyltin chloride (Ph₃SnCl) with sodium in benzene, yielding the benzene solvate (Ph₃Sn)₂·2C₆H₆ . To optimize purity, recrystallization from solvents like m-xylene or diethyl ether is recommended, as these yield solvent-free crystals with minimal contamination . Characterization via ¹H/¹³C NMR and elemental analysis is critical to confirm stoichiometry, while differential scanning calorimetry (DSC) can identify residual solvent phases.
Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. Data collection requires high-resolution detectors (e.g., CCD or photon-counting detectors), and refinement is typically performed using SHELXL . Key parameters include anisotropic displacement parameters for Sn and phenyl groups, which are prone to thermal motion. The WinGX suite integrates SHELX programs for data processing, while ORTEP visualizes displacement ellipsoids . Validation using CIF-checking tools (e.g., PLATON) ensures adherence to crystallographic standards .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its reactivity and physical properties?
this compound exhibits monoclinic (space group P2₁/c) and triclinic (space group P-1) polymorphs, distinguished by Sn–Sn bond lengths (2.76–2.80 Å) and phenyl group torsion angles . Reactivity differences arise from lattice strain in the triclinic form, which enhances susceptibility to radical cleavage. Comparative studies using temperature-dependent Raman spectroscopy and Hirshfeld surface analysis can map strain distribution .
Q. What methodologies resolve contradictions in solvatomorphism studies of this compound?
Despite diverse solvents (benzene, toluene, aniline), solvates of (Ph₃Sn)₂ adopt the trigonal space group R-3 due to rotational disorder of asymmetric solvents, creating pseudo-symmetry . Discrepancies in reported unit cell parameters often stem from incomplete disorder modeling. To address this, high-pressure SC-XRD (≥1 GPa) or neutron diffraction can reduce thermal noise, while Rietveld refinement of powder data validates bulk phase homogeneity .
Q. How does this compound participate in radical-mediated reactions, and what kinetic data are available?
this compound acts as a radical scavenger in chain reactions, with a reported rate constant (k) of ~6.5 × 10⁴ M⁻¹s⁻¹ for peroxyl radical quenching . Mechanistic studies using EPR spectroscopy identify the transient Sn-centered radical (Ph₃Sn·), which dimerizes to regenerate (Ph₃Sn)₂. Competitive kinetics experiments with calibrated radical sources (e.g., AIBN) are recommended to quantify reactivity under varying temperatures .
Methodological Guidance
Q. How should researchers design experiments to analyze anisotropic displacement parameters in this compound derivatives?
Anisotropic displacement parameters (ADPs) for Sn atoms require high-resolution data (≤0.8 Å resolution) and low-temperature measurements (e.g., 100 K) to mitigate thermal motion artifacts. SHELXL’s SIMU/DELU restraints prevent overfitting of ADPs, while the SQUEEZE algorithm in PLATON models disordered solvent contributions . Cross-validation using Hirshfeld atom refinement (HAR) improves accuracy for heavy atoms .
Q. What statistical approaches are suitable for analyzing polymorphism in sterically hindered organotin compounds?
Cluster analysis of Cambridge Structural Database (CSD) entries identifies trends in Sn–Sn bond lengths and packing motifs. For quantitative phase analysis, pair distribution function (PDF) studies or multivariate analysis of DSC thermograms differentiate polymorphic mixtures . Bayesian methods can model phase probabilities in overlapping diffraction patterns .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies in reported Sn–Sn bond lengths across studies?
Variations in Sn–Sn bond lengths (e.g., 2.76 Å vs. 2.80 Å) often reflect differences in data quality or refinement protocols. Harmonization requires re-refining published CIFs with uniform constraints (e.g., similar Uiso values for phenyl groups) . Meta-analyses using tools like CrystalCMP quantify structural deviations and identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
